molecular formula C21H20N6O2S B2468967 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014028-09-1

3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Katalognummer: B2468967
CAS-Nummer: 1014028-09-1
Molekulargewicht: 420.49
InChI-Schlüssel: FKBSWWZQHTWGKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The structure comprises a benzenesulfonamide group linked to a pyridazine and pyrazole moiety, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives containing the pyrazole ring have been shown to inhibit cell growth in breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties:
The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha. Studies have shown that related pyrazole derivatives can downregulate inflammatory pathways in models of acute inflammation.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (μM)Reference
AnticancerMDA-MB-23115.5
HepG212.4
A54920.3
Anti-inflammatoryLPS-induced BV-2 cells5.0
Microglial activation7.8

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar pyrazole compounds, researchers synthesized several derivatives and tested their efficacy on various cancer cell lines. One derivative exhibited an IC50 value of 15.5 µM against MDA-MB-231 cells, indicating significant cytotoxicity and potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of compounds structurally related to our target molecule. The study demonstrated that these compounds could significantly reduce LPS-induced TNF-alpha release in BV-2 microglial cells, suggesting a mechanism for neuroprotection in inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against parasitic infections. Research has shown that derivatives of benzenesulfonamides exhibit antileishmanial activity against Leishmania species. For instance, a study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives indicated promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds demonstrating lower cytotoxicity compared to established treatments like pentamidine .

Table 1: Antileishmanial Activity of Sulfonamide Derivatives

Compound IDActivity Against L. infantum (IC50)Activity Against L. amazonensis (IC50)
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

Antifungal Properties

Beyond its antileishmanial potential, the compound may also possess antifungal properties. A related study synthesized pyridine-3-sulfonamide derivatives with known antifungal activities, indicating that modifications to the sulfonamide group can enhance efficacy against fungal pathogens . The exploration of these derivatives suggests that similar modifications in the target compound could yield effective antifungal agents.

Cytotoxicity and Safety Profile

The safety profile of compounds is crucial in drug development. The toxicity of sulfonamide derivatives has been evaluated in various studies, revealing that certain modifications can reduce cytotoxic effects while maintaining antimicrobial efficacy . This balance is essential for developing therapeutics with fewer side effects.

In Silico Studies and Molecular Modeling

In silico studies have become an integral part of drug design, allowing researchers to predict the interactions between compounds and biological targets. Molecular modeling of benzenesulfonamide derivatives has highlighted the importance of electronic properties and molecular orientation in enhancing interactions with parasitic targets . Such studies are vital for optimizing the structure of 3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide for improved activity.

Broader Pharmacological Applications

The versatility of sulfonamide compounds extends beyond antimicrobial applications; they have been studied for their anti-inflammatory, antiviral, and anticancer properties . The incorporation of various functional groups into the sulfonamide scaffold can lead to novel compounds with multifaceted therapeutic benefits.

Eigenschaften

IUPAC Name

3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-3-5-19(14-15)30(28,29)26-18-8-6-17(7-9-18)22-20-10-11-21(24-23-20)27-13-12-16(2)25-27/h3-14,26H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBSWWZQHTWGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.